(E)-5-Azahepta-2,4-diene
Description
Structure
3D Structure
Properties
CAS No. |
3653-19-8 |
|---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
(E)-N-ethylbut-2-en-1-imine |
InChI |
InChI=1S/C6H11N/c1-3-5-6-7-4-2/h3,5-6H,4H2,1-2H3/b5-3+,7-6? |
InChI Key |
RKNWIPJTFNGBHD-BGVSRGBMSA-N |
Isomeric SMILES |
CCN=C/C=C/C |
Canonical SMILES |
CCN=CC=CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for E 5 Azahepta 2,4 Diene and Analogous Aza Dienes
Established Strategies for 2-Aza-1,3-diene Scaffold Construction
A variety of classical methods have been developed to synthesize the 2-aza-1,3-diene core structure. These foundational strategies often rely on stoichiometric reagents and well-understood reaction mechanisms to build the conjugated imine system.
Aza-Wittig Reaction Variants
Recent advancements have led to catalytic versions of the aza-Wittig reaction that avoid stoichiometric phosphine (B1218219) oxide waste. rsc.org One such approach involves a redox-neutral catalytic cycle for the intermolecular reaction between aldehydes, α,β-unsaturated acids, and enamines to produce polysubstituted pyridines via a 2-azadiene intermediate. rsc.org The reaction of N-vinylic phosphazenes with aldehydes or other carbonyl compounds provides a direct route to 2-azadienes, which can then be used in subsequent transformations, such as the synthesis of isoquinolines or 1,3-oxazines. acs.org
| Reactant 1 (Phosphazene/Precursor) | Reactant 2 (Carbonyl) | Key Conditions | Product Type | Reference |
| N-Vinylic Phosphazene | Aldehydes | Thermal/Aprotic Solvent | 2-Azadienes | acs.org |
| N-Vinylic Phosphazene | Ethyl Glyoxalate | Thermal | 5,6-dihydro-2H-1,3-oxazines | acs.org |
| Phosphazenes from Aminophosphonates | Dimethylformamide diethyl acetal (B89532) (DMF-DEA) | Thermal | 4-Amino-3-phosphoryl-2-azadienes | researchgate.net |
| Vinylic Azide (B81097) + Phosphine (in situ) | Aldehydes | Redox-Neutral Catalysis | 2-Azadienes for Diels-Alder | rsc.org |
Elimination-Based Approaches (Hofmann, Alcohol Eliminations with DAST/Thionyl Chloride)
Elimination reactions provide a straightforward pathway to the carbon-carbon double bonds required for the aza-diene system. nih.gov
Hofmann Elimination : This classical reaction involves the exhaustive methylation of a suitable amine to form a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com Subsequent treatment with a base, such as silver oxide, and heat induces an E2 elimination. wikipedia.orgresearchgate.net A key feature of the Hofmann elimination is that it preferentially forms the least substituted, or "Hofmann," product due to the steric bulk of the trialkylamine leaving group. wikipedia.orgmasterorganicchemistry.com By starting with an appropriate allylic quaternary ammonium salt, this method can be used to generate the conjugated aza-diene framework.
Alcohol Eliminations : The dehydration of suitably positioned amino alcohols can also yield 2-azadienes. nih.gov Reagents such as diethylaminosulfur trifluoride (DAST) or thionyl chloride are effective for this transformation. nih.gov The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then eliminated to form the double bond. A related method involves using triphenylphosphine (B44618) and carbon tetrachloride to facilitate the elimination. nih.gov
Isomerization and Rearrangement Pathways (N-allyl imines, Aziridines)
Molecular rearrangements offer atom-economical routes to aza-dienes from isomeric precursors.
N-allyl imines : The isomerization of N-allyl imines to their conjugated 2-aza-1,3-diene counterparts is a well-documented and efficient strategy. nih.gov While this can be achieved with a base, modern transition-metal catalysis has significantly improved the scope and efficiency. nih.govacs.org For instance, a neutral cobalt(I)-pincer complex has been shown to catalyze the N-allylic isomerization of a broad range of N-allylaldimines and N-allylketimines to the corresponding 2-aza-1,3-dienes in moderate to good yields and with notable stereoselectivity. nih.govacs.org This catalytic system operates under relatively mild conditions (80-90 °C) and is compatible with various functional groups. acs.orgresearchgate.net The reaction is believed to proceed via a π-allyl Co(III) intermediate. chemrxiv.org
| Substrate | Catalyst | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |
| N-allylaldimine (aromatic) | 5 mol % Co-Me pincer complex | 80 | 94 | 2.2:1 | chemrxiv.org |
| N-allylketimine (aromatic) | 5 mol % Co-Me pincer complex | 90 | 92 | 2.0:1 | chemrxiv.org |
| N-allyl morpholine (B109124) (for one-pot) | 5 mol % Co-Me pincer complex | 80 | Quantitative (NMR) | N/A | acs.org |
Aziridines : The rearrangement of strained aziridine (B145994) rings can serve as a synthetic route to open-chain aza-dienes. nih.gov Depending on the substitution pattern and reaction conditions (thermal or photochemical), the three-membered ring can open to form the desired conjugated system. researchgate.net For example, certain (tert-butylimino)azetidines, which can be formed from aziridines, have been observed to rearrange into open-chain azadienes. researchgate.net
Condensation Reactions (Self-condensation of Imines, Amine-Carbonyl Condensations)
Condensation reactions are a fundamental method for forming the imine functionality central to the aza-diene structure.
Self-condensation of Imines : Under acidic conditions, imines that possess an enolizable proton can undergo self-condensation to form 2-azadienes. nih.gov This approach involves one molecule of the imine acting as the nucleophile (in its enamine tautomeric form) and another acting as the electrophile.
Amine-Carbonyl Condensations : The most direct method for forming a 2-aza-1,3-diene is the condensation of a primary amine with an α,β-unsaturated aldehyde or ketone. This reaction forms the C=N bond of the aza-diene in a single, often high-yielding, step. This foundational reaction is the starting point for the synthesis of many types of 2-azadienes, which are then used in more complex transformations, such as cycloaddition reactions to form pyridine (B92270) or oxazine (B8389632) derivatives. acs.org
Modern Catalytic Approaches for Stereoselective (E)-Aza-Diene Synthesis
The development of stereoselective methods is crucial for accessing specific isomers like (E)-5-Azahepta-2,4-diene. Modern catalytic systems, particularly those employing transition metals, offer unparalleled control over reaction outcomes.
Copper-Catalyzed Cross-Coupling for Exclusive (E)-Stereoisomer Formation (O-acyloximes with Alkenylboronic Acids)
A highly promising and modern strategy for the stereoselective synthesis of (E)-aza-dienes involves the copper-catalyzed cross-coupling of O-acyloximes with alkenylboronic acids. While direct literature for this exact transformation is emerging, its feasibility is strongly supported by related, well-established copper-catalyzed reactions.
The proposed reaction builds on two key precedents:
Copper-catalyzed coupling of O-acyloximes : O-acyloximes are known to couple with terminal alkynes in the presence of a copper(I) catalyst. nih.govresearchgate.netepfl.ch This process involves the reductive generation of an iminyl radical, which can then participate in further coupling reactions. nih.gov
Copper-catalyzed coupling of boronic acids : Copper catalysts are also effective in mediating the cross-coupling of various boron reagents, including alkenylboronic acids and their esters, with partners like diazoketones and vinyliodonium salts, often with high stereoselectivity. diva-portal.orgrsc.org
Combining these principles, a plausible mechanism involves the copper-catalyzed reaction of an O-acyloxime to generate an iminyl-copper intermediate. This species would then undergo cross-coupling with an (E)-alkenylboronic acid. Such cross-coupling reactions involving vinylmetallic and vinylboron reagents are often stereoretentive, meaning the (E)-geometry of the alkenylboronic acid would be transferred directly to the final aza-diene product, yielding the (E)-isomer exclusively. This approach represents a powerful and convergent method for constructing complex (E)-aza-dienes from readily available starting materials.
| Reactant 1 (O-acyloxime) | Reactant 2 (Alkenylboronic Acid) | Catalyst System (Proposed) | Expected Product | Key Feature/Reference |
| Acetone O-benzoyl oxime | (E)-prop-1-en-1-ylboronic acid | Cu(OAc)₂ / Ligand | (E)-2-azapenta-1,3-diene | Stereoretentive coupling diva-portal.orgrsc.org |
| Cyclohexanone O-acetyl oxime | (E)-but-1-en-1-ylboronic acid | Cu(I) salt / Biquinoline | (E)-1-(but-1-en-1-ylidene)cyclohexanamine | Iminyl radical generation nih.govepfl.ch |
| Propanal O-pivaloyl oxime | (E)-pent-2-en-2-ylboronic acid | Cu(I) / Terpyridine ligand | This compound | Convergent synthesis nih.govdiva-portal.org |
Horner-Wadsworth-Emmons Olefination and Stereoisomer Control
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in the synthesis of alkenes, prized for its reliability and stereocontrol. wikipedia.orgresearchgate.netconicet.gov.ar This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to yield an olefin. wikipedia.orgorganic-chemistry.org A significant advantage of the HWE reaction is its general predisposition to form the thermodynamically more stable (E)-alkene, which is often the desired isomer. wikipedia.orgnih.gov
The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate reagent, the reaction base, solvent, and temperature. researchgate.net For instance, the use of bulky phosphonate esters and specific bases can enhance the (E)-selectivity. alfa-chemistry.com The mechanism involves the formation of an intermediate oxaphosphetane. The stereochemistry is largely determined by the relative energies of the diastereomeric intermediates and the subsequent elimination pathway, which favors the anti-elimination of the more stable intermediate, leading to the (E)-alkene. wikipedia.orgorganic-chemistry.org
While the classical HWE reaction typically yields (E)-alkenes, modifications have been developed to achieve (Z)-selectivity. The Still-Gennari and Ando modifications, for example, utilize phosphonates with electron-withdrawing groups and specific reaction conditions (e.g., strong bases like KHMDS in the presence of 18-crown-6) to favor the kinetic (Z)-product. nih.govorgsyn.org These modified conditions alter the stability of the intermediates and the transition states, allowing for the selective formation of the less stable (Z)-isomer.
In the context of synthesizing aza-dienes like this compound, the HWE reaction would typically involve the reaction of an appropriate α,β-unsaturated imine-containing phosphonate with an aldehyde, or an imine with an α,β-unsaturated aldehyde-containing phosphonate. The inherent (E)-selectivity of the standard HWE reaction is advantageous for obtaining the desired stereoisomer of the diene system.
Table 1: Factors Influencing Stereoselectivity in the Horner-Wadsworth-Emmons Reaction
| Factor | Influence on Stereoselectivity | Typical Outcome |
|---|---|---|
| Phosphonate Reagent | Steric bulk and electronic properties of the phosphonate ester groups. | Bulky, electron-donating groups generally favor (E)-alkenes. Electron-withdrawing groups (Still-Gennari, Ando) favor (Z)-alkenes. nih.govorgsyn.org |
| Base | The counterion of the base can influence the geometry of the intermediate. | NaH, KHMDS, and BuLi are common bases. The choice can impact the E/Z ratio. wikipedia.orgorganic-chemistry.org |
| Solvent | The polarity and coordinating ability of the solvent can affect intermediate stability. | THF and DME are common solvents. |
| Temperature | Lower temperatures can sometimes favor the kinetic product. | Reactions are often run at low temperatures to enhance selectivity. |
| Aldehyde/Ketone Substrate | Steric hindrance around the carbonyl group can influence the approach of the phosphonate carbanion. | Sterically hindered substrates may show different selectivity. |
Silylation-Mediated Synthetic Routes
Silylation-mediated methods provide versatile and efficient pathways to aza-dienes, often proceeding under mild conditions and offering access to a range of substitution patterns. researchgate.net These routes typically involve the in situ generation of reactive silylated intermediates that readily undergo further transformations to form the desired diene scaffold.
One effective strategy for the synthesis of 3-trialkylsilyloxy-2-aza-1,3-dienes involves the silylation of N-acylimidates. researchgate.netunibo.it This method begins with the preparation of N-acylimidates, which are accessible from the reaction of iminoether hydrochlorides with acid chlorides. researchgate.net The subsequent silylation of the N-acylimidate, typically using a silylating agent like a trialkylsilyl triflate in the presence of a base such as triethylamine, generates the 3-silyloxy-2-aza-1,3-diene. researchgate.net This approach is advantageous as it starts from readily available precursors. researchgate.net
A more general and often more convenient route to 3-trialkylsilyloxy-2-aza-1,3-dienes utilizes N-trialkylsilylimines and N-trialkylsilylimidates as key intermediates. researchgate.net This one-pot procedure involves the reaction of these silylated species, derived from non-enolizable aldehydes, with an acid chloride in the presence of triethylamine. researchgate.net This method has proven to be quite versatile, allowing for the synthesis of various aza-dienes that may not be accessible through other routes. researchgate.net The reaction proceeds smoothly at room temperature, providing the desired products in good yields. researchgate.net
Table 2: Silylation-Mediated Synthesis of 3-Trialkylsilyloxy-2-aza-1,3-dienes
| Method | Starting Materials | Reagents | Key Intermediate | Product |
|---|---|---|---|---|
| N-Acylimidate Silylation | Iminoether hydrochloride, Acid chloride | 1. Triethylamine 2. Trialkylsilyl triflate, Triethylamine | N-Acylimidate | 3-Trialkylsilyloxy-2-aza-1,3-diene researchgate.net |
| N-Trialkylsilylimine/imidate Conversion | Non-enolizable aldehyde, Silylating agent | 1. Base 2. Acid chloride, Triethylamine | N-Trialkylsilylimine or N-Trialkylsilylimidate | 3-Trialkylsilyloxy-2-aza-1,3-diene researchgate.net |
N-Acylimidate Silylation
Skeletal Modification and Diversification Strategies for Diene Formation
Skeletal modification represents a powerful approach for the synthesis of dienes from cyclic precursors, offering a way to deconstruct and rebuild molecular frameworks. researchgate.net This strategy can convert readily available saturated N-heterocycles into valuable linear dienes. researchgate.net One such method involves the transformation of pyrrolidines into linear dienes through a process of N-atom removal and deconstruction. researchgate.net This is achieved via N-sulfonylazidonation, followed by the rearrangement of the resulting sulfamoyl azide intermediates. researchgate.net While this can be an energetically demanding process, it successfully yields both conjugated and non-conjugated dienes. researchgate.net
Another innovative strategy is "skeletal editing," which involves precise point changes to a molecule's core through the insertion, deletion, or exchange of atoms. d-nb.infonih.gov This approach can be used to interconvert different aromatic heterocycles and has been applied to the synthesis of complex molecules. d-nb.info For instance, nitrogen-deleting "scaffold hops" have been developed to convert azabicyclo[2.1.1]hexanes into bicyclo[1.1.1]pentanes, demonstrating the potential of skeletal editing in creating new chemical entities from existing scaffolds. nih.gov Such strategies offer a step-economic way to modify complex substrates and explore new chemical space. d-nb.infonih.gov
Synthesis of Specifically Substituted Aza-Dienes Relevant to this compound
The synthesis of specifically substituted aza-dienes is crucial for their application in the construction of complex nitrogen-containing molecules, including various natural products and pharmaceuticals. rsc.orgnih.gov The aza-Diels-Alder reaction, for example, is a powerful tool for creating six-membered nitrogen heterocycles and relies on the availability of appropriately substituted aza-dienes. rsc.orgnih.gov
The synthesis of substituted aza-dienes often involves the condensation of α,β-unsaturated aldehydes and ketones with amines or their derivatives. For instance, 2-aza-1,3-dienes bearing an activating trialkylsilyloxy group at the C-3 position have been prepared through several routes, including the silylation of N-acylimidates and the conversion of N-trialkylsilylimidates. researchgate.net These methods allow for the introduction of various substituents onto the aza-diene framework.
Furthermore, multicomponent reactions involving boron-substituted 1,3-dienes and heterodienes have emerged as a flexible and efficient strategy for the synthesis of complex substituted piperidines and other nitrogen heterocycles. beilstein-journals.org These reactions often proceed with high regio- and diastereoselectivity, providing access to a wide range of structurally diverse products. beilstein-journals.org
Computational and Theoretical Elucidation of E 5 Azahepta 2,4 Diene Structure and Reactivity
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical (QM) calculations are fundamental to understanding the molecular structure and energetics of (E)-5-Azahepta-2,4-diene. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, has proven to be a robust method for accurately predicting the geometries and electronic properties of conjugated imines and related systems. researchgate.netmdpi.com These calculations are typically performed with Pople-style basis sets, such as 6-31G(d) or 6-311++G(d,p), which provide a good balance between computational cost and accuracy for organic molecules. nih.govinpressco.commdpi.com
Geometry optimization using these methods allows for the determination of key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, calculations would reveal the planarity of the conjugated system and the specific bond orders, which differ from simple single and double bonds due to electron delocalization. Vibrational frequency calculations are also essential, not only to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also to predict infrared (IR) spectra. mdpi.com
Table 1: Predicted Geometrical Parameters for this compound (s-trans conformer) using DFT B3LYP/6-31G(d)
| Parameter | Atom(s) | Predicted Value |
|---|---|---|
| Bond Length | C1-C2 | 1.51 Å |
| C2=C3 | 1.34 Å | |
| C3-C4 | 1.45 Å | |
| C4=N5 | 1.28 Å | |
| N5-C6 | 1.46 Å | |
| C6-C7 | 1.53 Å | |
| Bond Angle | ∠C1-C2-C3 | 124.5° |
| ∠C2-C3-C4 | 125.0° | |
| ∠C3-C4-N5 | 123.8° | |
| ∠C4-N5-C6 | 118.0° | |
| Dihedral Angle | ∠C2-C3-C4-N5 | 180.0° (s-trans) |
Note: These are representative values based on calculations for similar conjugated imine systems. Actual values would be derived from specific calculations for this molecule.
Molecular Orbital Analysis (e.g., CASSCF, Frontier Molecular Orbitals)
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. For this compound, the most important orbitals are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals govern the molecule's behavior in pericyclic reactions and interactions with electrophiles and nucleophiles. acs.org
The HOMO is associated with the molecule's nucleophilic character, representing the region from which electrons are most readily donated. For an aza-diene, the HOMO is expected to have significant electron density on the nitrogen atom and the C3 carbon. The LUMO, conversely, indicates the molecule's electrophilic character, highlighting regions most susceptible to nucleophilic attack, which for this system would likely be the C2 and C4 carbons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com
For systems with complex electronic structures or for studying excited states, more advanced methods like Complete Active Space Self-Consistent Field (CASSCF) are employed. gaussian.comgoogle.comresearchgate.netacs.org CASSCF calculations provide a more accurate description of electron correlation in conjugated systems by considering a specific set of active electrons and orbitals, which is crucial for analyzing photochemical reactions or pericyclic transition states. acs.org
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Property | Value | Implication |
|---|---|---|
| HOMO Energy | -6.2 eV | Moderate nucleophilicity, site of electrophilic attack |
| LUMO Energy | -0.5 eV | Moderate electrophilicity, site of nucleophilic attack |
| HOMO-LUMO Gap | 5.7 eV | High kinetic stability, suggests reactions may require activation |
| HOMO Lobe Location | Largest on N5 and C3 | Dictates regioselectivity with electrophiles |
| LUMO Lobe Location | Largest on C4 and C2 | Dictates regioselectivity with nucleophiles |
Note: Values are illustrative and based on typical DFT calculations for aza-dienes.
Modeling of Reaction Potential Energy Surfaces and Transition States
Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. acs.org For this compound, reactions such as Diels-Alder cycloadditions or electrocyclizations can be modeled. By calculating the energy of the system at various points along the reaction coordinate, a complete energy profile can be constructed.
A critical feature of any PES is the transition state (TS), which represents the energy maximum along the reaction pathway. nih.gov Locating the TS geometry and calculating its energy relative to the reactants provides the activation energy (barrier height) of the reaction, which is directly related to the reaction rate. acs.orgmdpi.com Computational methods like DFT (e.g., B3LYP, M06-2X) are used to optimize the geometries of transition states, which are characterized by having exactly one imaginary vibrational frequency. mdpi.comnih.gov Further analysis, such as an Intrinsic Reaction Coordinate (IRC) calculation, can confirm that a located TS correctly connects the desired reactants and products. mdpi.com For aza-Diels-Alder reactions, studies have shown that the mechanism can be either a concerted, asynchronous process or a stepwise process involving a zwitterionic intermediate, both of which can be distinguished by analyzing the PES. mdpi.comresearchgate.net
Prediction and Rationalization of Selectivity (Regio-, Peri-, Stereoselectivity)
One of the most powerful applications of computational chemistry is the prediction and rationalization of reaction selectivity. conicet.gov.ar For this compound participating in reactions like the aza-Diels-Alder reaction, several types of selectivity are crucial.
Regioselectivity: When an unsymmetrical dienophile reacts with the aza-diene, different constitutional isomers can be formed. The outcome is often governed by FMO theory. The reaction is favored when the largest lobe of the diene's HOMO aligns with the largest lobe of the dienophile's LUMO (in a normal-electron-demand reaction). researchgate.net Calculating the coefficients of the atomic orbitals in the FMOs allows for a quantitative prediction of the major regioisomer. nih.gov
Periselectivity: This refers to the selectivity between different possible pericyclic reactions, such as a [4+2] versus a [2+2] cycloaddition. Computational modeling of the respective transition states can reveal the kinetic preference by comparing activation energies. mdpi.com
Stereoselectivity (Endo/Exo): In Diels-Alder reactions, the dienophile can approach the diene from two different faces, leading to endo or exo products. The endo product is often kinetically favored due to secondary orbital interactions, a stabilizing effect between the occupied orbitals of the diene and the unoccupied orbitals of the dienophile's substituent. researchgate.netbeilstein-journals.org These subtle interactions can be modeled and quantified to predict the diastereomeric ratio.
Table 3: Hypothetical FMO Coefficient Analysis for Regioselectivity in a Diels-Alder Reaction
| Atom in Aza-diene | HOMO Coefficient (C) | LUMO Coefficient (C) |
|---|---|---|
| C1 | 0.00 | 0.00 |
| C2 | 0.45 | -0.51 |
| C3 | -0.53 | 0.42 |
| C4 | 0.58 | 0.60 |
| N5 | -0.41 | -0.45 |
Note: The regioselectivity depends on matching the largest coefficients between the diene's HOMO and the dienophile's LUMO (or vice versa). For a normal-demand reaction, attack would be favored at C4.
Conformational Preferences and Dynamics (s-cis/s-trans Equilibrium)
Like other acyclic dienes, this compound can exist in different conformations due to rotation around the C3-C4 single bond. The two most significant planar conformers are the s-trans and s-cis forms. acs.org The s-trans conformer is generally more stable due to lower steric repulsion. However, for pericyclic reactions like the Diels-Alder, the diene must adopt the higher-energy s-cis conformation to allow the termini (C2 and N5 in this case) to interact with the dienophile.
Computational methods can accurately determine the relative energies of these conformers and the energy barrier for rotation between them. rsc.org A high energy difference or a large rotational barrier can render a diene unreactive in cycloaddition reactions. For 2-aza-1,3-butadiene, the s-trans conformer is significantly more stable than the gauche (a non-planar version of s-cis) conformer by about 7 kJ/mol. acs.orgacs.org A similar trend would be expected for this compound.
Table 4: Predicted Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C2-C3-C4-N5) | Relative Energy (kJ/mol) | Population at 298 K |
|---|---|---|---|
| s-trans | 180° | 0.0 (Reference) | ~95% |
| s-cis | 0° | ~8.0 | ~5% |
| Rotational TS | ~90° | ~15.0 | - |
Note: Data are illustrative, based on known values for similar aza-dienes. The equilibrium heavily favors the s-trans form, but the s-cis form is accessible.
Reactivity Indices and Electronic Properties (Nucleophilicity, Electrophilicity)
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various indices derived from its electronic structure. rsc.orgmdpi.comnih.gov These indices offer a powerful way to predict and rationalize the chemical behavior of this compound.
Global Reactivity Indices: These describe the molecule as a whole.
Electronic Chemical Potential (μ): Related to the molecule's tendency to exchange electron density with its surroundings.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Global Electrophilicity (ω): Quantifies the electrophilic nature of the molecule. A high ω value indicates a strong electrophile. mdpi.com
Global Nucleophilicity (N): Quantifies the nucleophilic nature. A high N value signifies a strong nucleophile. rsc.orgresearchgate.net Azadienes are typically electron-deficient and thus participate in inverse-electron-demand Diels-Alder reactions, suggesting a higher electrophilicity index compared to their all-carbon analogues. nih.gov
Local Reactivity Indices: These identify the most reactive sites within the molecule.
Fukui Functions (f(r)) and Parr Functions (P(r)): These functions indicate the change in electron density at a specific atom upon the addition or removal of an electron. They are used to predict the most likely sites for nucleophilic (P⁻) and electrophilic (P⁺) attack. conicet.gov.ar For this compound, these indices would likely confirm that the nitrogen is a primary nucleophilic center, while the C2 and C4 carbons are key electrophilic sites.
Table 5: Predicted Conceptual DFT Reactivity Indices for this compound
| Index | Symbol | Predicted Value (eV) | Interpretation |
|---|---|---|---|
| Electronic Chemical Potential | μ | -3.35 | Moderate tendency to accept electrons |
| Chemical Hardness | η | 5.70 | Kinetically stable molecule |
| Global Electrophilicity | ω | 0.98 | Moderate electrophile |
| Global Nucleophilicity | N | 2.85 | Moderate nucleophile |
Note: Values are representative and calculated based on HOMO/LUMO energies. They suggest the molecule can act as either an electrophile or nucleophile depending on the reaction partner.
Applications of E 5 Azahepta 2,4 Diene and Aza Diene Chemistry in Advanced Synthetic Endeavors
Synthesis of Nitrogen-Containing Heterocyclic Scaffolds
The predictable reactivity of 2-azadienes in pericyclic reactions makes them ideal building blocks for a wide array of N-heterocycles. The Diels-Alder reaction and its variants, featuring 2-azadienes as the four-π-electron component, provide a robust strategy for assembling six-membered rings. researchgate.net
The synthesis of substituted pyridines and their partially saturated analogs, dihydropyridines, represents a significant application of aza-diene chemistry. researchgate.netijpsonline.com Pyridine (B92270) rings are among the most prevalent heterocyclic structures in pharmaceuticals and agrochemicals. nih.gov Aza-Diels-Alder reactions offer a convergent and often highly regioselective route to these important scaffolds. researchgate.net
Alternative methods include the reaction of 2-aza-1,3-dienes with heterocumulenes or using them in formal [2+2+2] cycloadditions with nitriles to access polycyclic pyridine derivatives. uv.esmit.edu The Bohlmann-Rahtz synthesis, a classic method, involves the reaction of an enamine with an ethynyl (B1212043) carbonyl compound, proceeding through an aminodiene intermediate that is conceptually related to a 2-azadiene, to yield trisubstituted pyridines with complete regiocontrol. beilstein-journals.org
Table 1: Selected Methods for Pyridine Synthesis via Aza-Diene Intermediates To view the data, click the "play" button in the header.
| ▶ Method Overview | |||
|---|---|---|---|
| Method | Key Reaction | Reactants | Reference |
| Three-Component Synthesis | Catalytic aza-Wittig / Diels-Alder | Aldehyde, α,β-unsaturated acid, enamine | nih.gov |
| Bohlmann-Rahtz Synthesis | Michael addition / Cyclodehydration | Enamine, Ethynyl carbonyl compound | beilstein-journals.org |
| Formal [2+2+2] Cycloaddition | Propargylic ene / Aza-Diels-Alder | Propargyl-substituted precursors, Nitriles | mit.edu |
| One-Pot Five-Step Sequence | Wittig / Staudinger / Aza-Wittig / Electrocyclization | Aldehyde, Phosphorus ylide, Propargyl azide (B81097) | organic-chemistry.org |
The versatility of 2-azadienes extends to the synthesis of heterocycles containing other main group elements. A notable example is the preparation of azaphosphinines, six-membered rings containing both nitrogen and phosphorus. An efficient strategy involves the reaction of 2-aza-1,3-dienes with halogenophosphines. rsc.org For example, reacting a 2-azadiene with dichlorophenylphosphine (B166023) (PhPCl2) leads to the formation of 1,4-dihydro-1,4-λ⁵-azaphosphinines after hydrolysis. nih.gov This reaction showcases the ability of the aza-diene to engage in cyclization with phosphorus-based electrophiles, providing a direct route to these uncommon heterocyclic systems. rsc.orgnih.gov The synthesis can be tailored to produce both λ³- and λ⁵-azaphosphinines. rsc.org
Aza-dienes are instrumental in building more complex, fused heterocyclic frameworks that are prevalent in natural products and medicinal chemistry. msu.eduuou.ac.in For example, the synthesis of tetrahydroisoquinoline alkaloids can be achieved through the 6π-azaelectrocyclization of 2-alkenylarylimines, which generates azabicyclic o-quinodimethanes—a type of constrained aza-diene. chemrxiv.org These intermediates can then be trapped to produce the fused ring system. chemrxiv.org Similarly, quinoline-based fused heterocycles have been synthesized through multicomponent reactions where aza-diene-like intermediates are proposed. nih.gov Cascade reactions involving an initial Ugi three-component reaction followed by an intramolecular aza-Diels-Alder reaction have been employed to construct complex pyrrolo[3,4-b]pyridin-5-ones, demonstrating a powerful strategy for rapidly assembling fused polyheterocyclic systems. frontiersin.org
Spirocycles, compounds with two rings sharing a single atom, possess a unique three-dimensional architecture that is increasingly sought after in drug discovery. nih.gov Aza-diene chemistry provides elegant solutions for constructing these intricate structures. Diels-Alder reactions using aza-dienes with an exocyclic double bond are a key strategy for creating the spirocyclic junction. acs.org
Recent research has shown that rigid 1-azadienes derived from methylene (B1212753) γ-lactams can be trapped with dienophiles like cyclopentadiene. This reaction proceeds in a highly stereospecific manner to form spiro-γ-lactams containing four stereogenic centers. nih.govacs.org Other methodologies include the divergent reaction of indoline-derived azadienes with α-bromohydroxamates to selectively synthesize spiro-indolinepyrrolidinones. nih.gov Furthermore, transition-metal-free [3+2] annulation reactions between azadienes and haloalcohols have been developed to produce highly functionalized spiro-oxazolidines with excellent regioselectivity. rsc.org Palladium-catalyzed [3+2] spiroannulation of azadienes with partners like vinyl epoxides also provides an enantioselective route to spiroheterocycles. researchgate.net
Table 2: Synthesis of Spirocyclic Compounds from Azadienes To view the data, click the "play" button in the header.
| ▶ Reaction Overview | |||
|---|---|---|---|
| Aza-Diene Type | Reaction Partner | Spirocyclic Product | Reference |
| Rigid 1-azadiene from methylene γ-lactam | Cyclopentadiene | Spiro-γ-lactam | nih.govacs.org |
| Indoline-derived azadiene | α-Bromohydroxamate | Spiro-indolinepyrrolidinone | nih.gov |
| General azadiene | Haloalcohol | Spiro-oxazolidine | rsc.org |
| General azadiene | Vinyl epoxide | Spiroheterocycle | researchgate.net |
Fused Heterocyclic Systems (e.g., Quinoline, Furoisoquinoline, Pyrido-pyrimidines)
Enantioselective Construction of Chiral Amine Scaffolds
Chiral amines are ubiquitous structural motifs in pharmaceuticals, natural products, and ligands. acs.org A powerful and modern strategy for their synthesis involves the use of 2-azadienes as synthons for α-aminoalkyl nucleophiles, representing an umpolung (reverse polarity) approach to amine synthesis. thieme.de
A key breakthrough in this area is the copper-catalyzed enantioselective reductive coupling of 2-azadienes with ketones. acs.orgnih.govnih.gov In this process, a copper-hydride catalyst undergoes migratory insertion with the 2-azadiene to generate a chiral 2-azaallyl-copper intermediate. nih.gov This nucleophilic intermediate then adds to a ketone electrophile. Subsequent hydrolysis furnishes 1,2-amino tertiary alcohols with vicinal stereogenic centers, often with high diastereoselectivity and excellent enantioselectivity. acs.orgnih.gov This method provides access to challenging chiral amine scaffolds that were previously difficult to synthesize. thieme.denih.gov
Table 3: Enantioselective Cu-Catalyzed Reductive Coupling of a 2-Azadiene with Various Ketones To view the data, click the "play" button in the header.
| ▶ Substrate Scope and Selectivity | ||||
|---|---|---|---|---|
| Ketone Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| Acetophenone | 1,2-Amino tertiary alcohol | 87 | 6:1 | 99:1 |
| 4-Methoxyacetophenone | Corresponding amino alcohol | 86 | 5:1 | >99:1 |
| Propiophenone | Corresponding amino alcohol | 75 | 8:1 | 99:1 |
| 2-Indanone | Corresponding amino alcohol | 73 | 8:1 | 97:3 |
| Celestolide | Corresponding amino alcohol | 72 | Single isomer | Not reported |
Data sourced from reference acs.org. Yields and selectivities are representative examples.
Strategic Application in Total Synthesis of Complex Natural Products and Bioactive Molecules
The aza-Diels-Alder reaction is a powerful tool for constructing the core structures of complex natural products. researchgate.netrsc.orgrsc.org Its ability to form nitrogen-containing six-membered rings in a stereocontrolled manner makes it a key strategic element in the synthesis of alkaloids and other bioactive molecules. researchgate.netrsc.org
Notable examples include:
(+/-)-Lapatin B: The total synthesis of this microfungal alkaloid was achieved in five steps, with a key 2-aza-Diels-Alder reaction to construct its spiro-quinazoline core. The use of Brønsted acids as catalysts for the cycloaddition step was found to improve the exo selectivity. nih.gov
α-Lycorane: The synthesis of this pyrrolo[de]phenanthridine alkaloid utilized a Diels-Alder reaction of an α-pyrone derivative with a styrene (B11656) dienophile as a crucial step to build the bicyclic core, which was then elaborated into the final natural product. nih.gov
Haouamine A: The total synthesis of this anti-cancer indeno-tetrahydropyridine macrocycle involved a strategic pyrone-alkyne Diels-Alder reaction. This key cycloaddition, which proceeds with the extrusion of carbon dioxide, was essential for forming the highly strained macrocyclic ring system. nih.gov
Pyrrolo[3,4-b]pyridin-5-ones: These fused heterocycles, which are aza-analogs of isoindolin-1-one (B1195906) natural products and are present in various bioactive agents, have been synthesized using a cascade process featuring an intramolecular aza-Diels-Alder reaction. frontiersin.org
The development of catalytic and enantioselective intramolecular aza-Diels-Alder reactions remains a significant challenge, but its successful application holds tremendous potential for the efficient and elegant total synthesis of complex chiral natural products. researchgate.netrsc.org
Key Step in the Synthesis of Diverse Natural Products
The aza-Diels-Alder reaction, where a nitrogen atom is part of the diene or dienophile, has become a cornerstone in the total synthesis of natural products. rsc.org This reaction provides an efficient and stereocontrolled route to complex N-heterocycles, which are challenging to assemble using other methods. diva-portal.org Aza-dienes, such as (E)-5-Azahepta-2,4-diene, function as the four-π-electron component in these cycloadditions, reacting with various dienophiles to yield a wide range of substituted tetrahydropyridines and related structures. rsc.orgresearchgate.net
The significance of this strategy is evident in its application to the synthesis of alkaloids and other complex natural products. rsc.orgacs.org For instance, the synthesis of the microfungal alkaloid (±)-lapatin B was successfully achieved in just five steps, with a key 2-aza-Diels-Alder reaction forming the central spiro-quinazoline structure. acs.orgnih.gov The reaction's efficiency and ability to construct complex scaffolds underscore the importance of aza-dienes as pivotal intermediates in the synthesis of natural products. rsc.orgbeilstein-journals.orgsci-hub.se The versatility of the aza-Diels-Alder reaction allows for both intermolecular and intramolecular variations, further expanding its scope in creating polycyclic nitrogen-containing frameworks. rsc.org
Case Studies (e.g., (±)-Lapatin B)
A compelling example illustrating the power of aza-diene chemistry is the total synthesis of (±)-Lapatin B. Researchers accomplished this synthesis using a Brønsted acid-catalyzed 2-aza-Diels-Alder reaction as the crucial step. acs.orgnih.gov In this key transformation, a substituted 2-aza-diene reacts with methyleneoxindole to construct the complex spiro-quinazoline core of the natural product. acs.org
The study highlighted that the use of a Brønsted acid catalyst, such as triflic acid (TfOH), not only facilitated the cycloaddition but also improved the diastereoselectivity of the reaction, favoring the desired exo isomer. acs.org This synthetic route was also applied to generate related spiro-quinazoline structures, demonstrating the utility of the method. acs.orgnih.gov
Table 1: Key Aza-Diels-Alder Reaction in the Synthesis of (±)-Lapatin B Precursors acs.org
| Entry | Aza-diene | Dienophile | Catalyst (equiv) | Product(s) (Ratio) | Total Yield |
|---|
Data sourced from a study on the acid-catalyzed aza-Diels-Alder reactions for the total synthesis of (±)-lapatin B. acs.org
While the synthesis of (−)-5-epi-Vibsanin E has been achieved through elegant strategies involving [4+3] cycloadditions to form its seven-membered ring, the use of aza-Diels-Alder reactions remains a prominent strategy for other complex targets. nih.govorganic-chemistry.orgnih.gov The lapatin B synthesis serves as a clear and direct example of how aza-dienes are instrumental as key intermediates. acs.org
Development of Diversity-Oriented Synthetic Libraries
The inherent reactivity and broad substrate scope of aza-dienes make them exceptionally valuable for diversity-oriented synthesis (DOS). rsc.org DOS aims to generate collections of structurally diverse small molecules, which can be screened for biological activity to identify new drug leads. researchgate.netmdpi.comnih.gov Polyfunctional building blocks are essential for DOS strategies, and aza-dienes fit this role perfectly. researchgate.net
1-Azadienes, a class that includes structures like this compound, can participate in a variety of transformations beyond standard cycloadditions, including electrocyclizations and multicomponent reactions. rsc.org This reactivity allows a single starting material to be converted into a wide array of different heterocyclic scaffolds. mdpi.comnih.gov For example, acyl(imidoyl)ketenes, which contain both oxa- and aza-diene moieties, are highly reactive intermediates that can be trapped with different reagents to produce skeletally diverse heterocycles with high efficiency and selectivity. researchgate.netmdpi.com This modularity is a key advantage in constructing compound libraries for drug discovery. rsc.orgresearchgate.net
The ability to control the reaction pathway based on the substitution pattern of the aza-diene and the choice of reaction partner enables the systematic exploration of chemical space. rsc.orgmdpi.com This strategy facilitates the creation of libraries containing novel polycyclic frameworks that are of significant interest in medicinal chemistry. mdpi.com
Table 2: Examples of Heterocyclic Scaffolds from Aza-Diene Reactions in DOS rsc.orgmdpi.com
| Aza-Diene Type | Reaction Partner | Resulting Scaffold |
|---|---|---|
| 1-Azadiene | Dienophile | Tetrahydropyridine (B1245486) |
| 1-Azadiene | Alkyne | Dihydropyridine (B1217469) |
| Acyl(imidoyl)ketene | Schiff Base | Pyrimido[1,6-a]quinoxaline |
Future Perspectives and Emerging Research Avenues for E 5 Azahepta 2,4 Diene
Innovation in Catalytic Asymmetric Transformations
A major frontier in modern organic chemistry is the development of catalytic asymmetric reactions, which allow for the synthesis of single-enantiomer products with high efficiency. Aza-dienes have proven to be excellent substrates in a variety of asymmetric transformations, particularly cycloaddition reactions. nih.govorganic-chemistry.org The development of catalytic, enantioselective reactions involving (E)-5-Azahepta-2,4-diene is a promising and logical next step.
Future research will likely focus on employing this compound in catalytic asymmetric Diels-Alder reactions. rsc.orgresearchgate.net The aza-diene can act as the 4π component, reacting with various dienophiles to construct six-membered nitrogen-containing rings. The development of chiral Lewis acid or Brønsted acid catalysts will be crucial for controlling the stereochemical outcome. nih.gov For instance, chiral metal complexes, such as those based on Nickel (II)-DBFOX, have been successfully used for inverse-electron-demand aza-Diels-Alder reactions of N-sulfonyl-1-aza-1,3-dienes, yielding highly functionalized piperidine (B6355638) derivatives with excellent enantioselectivity. organic-chemistry.org Applying similar catalytic systems to this compound could provide access to a new class of chiral heterocyclic compounds.
Beyond Diels-Alder reactions, the application of this compound in other catalytic asymmetric processes represents a significant research opportunity. These could include:
Michael Additions: Asymmetric Michael addition reactions to aza-dienes can lead to the formation of valuable chiral amine derivatives. mdpi.com
[8+2] Cycloadditions: Gold(I) catalysts have been shown to mediate [8+2] cycloadditions of azaheptafulvenes, providing access to complex dihydrocycloheptapyrrole structures. researchgate.net Exploring analogous reactivity for this compound could yield novel polycyclic alkaloids.
Reductive Couplings: Copper-catalyzed enantioselective reductive couplings of 2-azadienes have been developed to produce chiral 1,2-amino alcohols and diamines. nih.gov
The success of these endeavors will hinge on the design of novel chiral ligands and catalysts that can effectively recognize and differentiate the prochiral faces of the aza-diene and its reaction partners.
Table 1: Potential Asymmetric Transformations for this compound
| Reaction Type | Potential Catalyst Class | Potential Product Scaffold | Relevant Precedent |
|---|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Chiral Lewis Acids (e.g., Ni(II), Cu(II) complexes) | Chiral Piperidines, Tetrahydropyridines | Asymmetric aza-Diels-Alder reactions of N-sulfonyl-1-aza-1,3-dienes. organic-chemistry.org |
| Michael Addition | Organocatalysts (e.g., Squaramides, Cinchona alkaloids) | Chiral β-Amino Carbonyls, γ-Amino Alcohols | Organocatalytic Michael addition to various activated olefins. mdpi.com |
| [8+2] Cycloaddition | Chiral Gold(I) or Rhodium(I) Complexes | Polycyclic Nitrogen Heterocycles | Gold-catalyzed cycloadditions of azaheptafulvenes. researchgate.net |
| Enantioselective Reductive Coupling | Chiral Copper-Hydride Complexes | Chiral Amines, Diamines, Amino Alcohols | Cu-phosphine-catalyzed reactions of 2-azadienes. nih.gov |
Exploration of Novel Aza-Diene Architectures and Their Reactivity
The reactivity of this compound is intrinsically linked to its molecular structure. A significant avenue for future research involves the synthesis of novel analogues and derivatives of this scaffold and the exploration of their unique reactivity patterns. The synthesis of aza-dienes can be achieved through various methods, including the aza-Wittig reaction, Hofmann elimination, or the isomerization of N-allyl imines. nih.gov
Modifications to the core structure of this compound could be targeted at several positions:
Substitution on the Nitrogen Atom: Introducing various electron-withdrawing or electron-donating groups on the nitrogen atom can profoundly influence the electronic properties of the diene system, altering its reactivity in cycloaddition reactions. For example, sulfonyl groups are known to activate 1-azadienes for inverse-electron-demand Diels-Alder reactions. organic-chemistry.org
Substitution on the Carbon Backbone: Placing substituents at the termini or along the carbon chain of the diene can control regioselectivity in addition reactions and introduce further points for molecular diversification.
Incorporation into Macrocycles or Constrained Systems: Embedding the aza-diene motif within a larger ring system could pre-organize the diene for specific intramolecular reactions, leading to the rapid construction of complex polycyclic architectures.
Exploring the fundamental reactivity of these new architectures will be paramount. Aza-dienes can participate in a range of transformations beyond standard cycloadditions, including electrocyclizations, sigmatropic rearrangements, and reactions as enamine umpolung synthons. nih.gov Investigating how the specific structure of this compound and its derivatives influences the competition between these pathways will provide deeper mechanistic understanding and unlock new synthetic possibilities.
Integration with Sustainable and Green Chemistry Methodologies
The principles of green and sustainable chemistry are increasingly guiding the development of new synthetic methods. researchgate.netunep.org Future research on this compound should be conducted with these principles at the forefront. The goal is to develop chemical processes that are not only efficient and selective but also environmentally benign and economically viable. rsc.org
Key areas for integrating green chemistry into the study of this compound include:
Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. acs.org Cycloaddition and rearrangement reactions are inherently atom-economical.
Catalysis: Prioritizing the use of catalytic reagents over stoichiometric ones reduces waste and often allows for milder reaction conditions. acs.org The development of highly active and recyclable catalysts for transformations of this compound will be a key objective.
Safer Solvents: Moving away from hazardous organic solvents towards greener alternatives such as water, supercritical fluids, or bio-based solvents is a critical aspect of sustainable synthesis. acs.org
Renewable Feedstocks: Investigating synthetic routes to this compound and its reaction partners that originate from biomass rather than petrochemical sources would represent a significant advance in sustainability. rsc.org
By consciously applying these principles, the future development of the chemistry surrounding this compound can contribute positively to the broader goal of sustainable chemical manufacturing.
Table 2: The 12 Principles of Green Chemistry
| Principle | Description |
|---|---|
| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. acs.org |
| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu |
| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. acs.org |
| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. acs.org |
| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. acs.org |
| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |
| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. rsc.org |
| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. |
| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. acs.org |
| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. acs.org |
| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |
| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. |
Computational Design and De Novo Prediction of Aza-Diene Reactivity
Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms, transition state structures, and the origins of selectivity. researchgate.netcomporgchem.com For a relatively unexplored molecule like this compound, computational methods offer a powerful approach to rapidly assess its potential reactivity and guide experimental efforts.
Future research will undoubtedly leverage high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to:
Analyze Frontier Molecular Orbitals (FMOs): Understanding the energy and coefficients of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound is essential for predicting its behavior in pericyclic reactions.
Model Reaction Pathways: Computational modeling can be used to map out the potential energy surfaces for various reactions, such as competing [4+2] and [2+4] cycloaddition pathways. This allows for the prediction of activation barriers and reaction energetics, helping to identify the most favorable reaction conditions. comporgchem.com
De Novo Catalyst Design: One of the most exciting future directions is the use of computational tools to design novel catalysts de novo. nih.gov By modeling the transition state of a desired asymmetric transformation of this compound, it is possible to computationally design a catalyst with a binding pocket that preferentially stabilizes that transition state, thereby inducing high stereoselectivity. nih.gov This approach has been successfully used to create enzyme catalysts for Diels-Alder reactions and could be adapted for designing small molecule organocatalysts or transition metal complexes. nih.gov
Predicting Novel Reactivity: Computational screening can suggest entirely new and unexpected modes of reactivity for this compound by exploring its interactions with a wide range of potential reaction partners under various simulated conditions.
The synergy between computational prediction and experimental validation will be key to unlocking the full synthetic potential of this compound and its derivatives in an efficient and targeted manner.
Q & A
Basic: What experimental protocols are recommended for synthesizing (E)-5-Azahepta-2,4-diene?
Answer:
Synthesis typically involves [1,3]-sigmatropic rearrangements or condensation reactions. Key steps include:
- Precursor Selection : Use α,β-unsaturated aldehydes and hydrazine derivatives to form the conjugated diene backbone .
- Stereochemical Control : Maintain the E-configuration via pH modulation (e.g., acidic conditions to stabilize intermediates) and solvent polarity optimization .
- Characterization : Confirm structure via -NMR (look for coupling constants for trans double bonds) and IR spectroscopy (C=N stretches ~1640 cm) .
Data Reporting : Include yields, reaction conditions (time, temperature), and raw spectral data in appendices, with processed data (e.g., integration ratios) in the main text .
Basic: How can researchers ensure reproducibility in synthesizing this compound?
Answer:
- Detailed Protocols : Document exact molar ratios, solvent purity, and catalyst sources (e.g., trace metal content in reagents) .
- Error Margins : Report uncertainties in yields (±2%) and spectroscopic data (e.g., NMR chemical shift tolerances ±0.01 ppm) .
- Cross-Validation : Compare results with literature benchmarks (e.g., PubChem or Reaxys entries) and cite prior studies with similar synthetic routes .
Advanced: How do electronic effects influence the reactivity of this compound in cycloaddition reactions?
Answer:
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity .
- Experimental Validation :
- Vary substituents (electron-withdrawing/donating groups) on the diene.
- Monitor reaction kinetics via UV-Vis spectroscopy to correlate electronic effects with rate constants .
- Contradiction Resolution : If experimental outcomes deviate from computational predictions, re-examine solvent effects or transition-state stabilization .
Advanced: How should researchers resolve contradictions in reported spectral data for this compound derivatives?
Answer:
- Meta-Analysis : Aggregate data from multiple sources (SciFinder, ChemSpider) and identify outliers using statistical tools (e.g., Grubbs’ test for anomalous values) .
- Experimental Replication : Reproduce conflicting syntheses under standardized conditions to isolate variables (e.g., humidity, oxygen sensitivity) .
- Error Attribution : Classify discrepancies as systematic (e.g., calibration errors) or random (e.g., sample impurities) .
Methodological: What strategies are effective for designing a hypothesis-driven study on this compound’s biological activity?
Answer:
- Hypothesis Framing : Example: “The E-configuration enhances binding affinity to Enzyme X due to planar geometry.”
- Experimental Design :
- Data Interpretation : Apply dose-response curves and molecular docking simulations to correlate structure-activity relationships .
Methodological: How can researchers optimize literature reviews for this compound?
Answer:
- Database Selection : Prioritize Reaxys for synthetic protocols and PubMed for biological studies .
- Search Filters : Use Boolean terms (e.g., “this compound NOT industrial NOT patent”) and limit results to peer-reviewed journals .
- Critical Appraisal : Evaluate source credibility via impact factor, author expertise, and citation frequency .
Analytical: What advanced spectroscopic techniques resolve ambiguities in this compound’s tautomeric equilibria?
Answer:
- Dynamic NMR : Perform variable-temperature -NMR to detect tautomerization rates (e.g., coalescence temperatures) .
- IR Spectroscopy : Track N-H stretches (~3300 cm) to identify enamine-imine equilibria .
- Theoretical Support : Compare experimental data with computed tautomer energies (e.g., MP2/cc-pVTZ) .
Ethical: How should researchers address reproducibility challenges in published studies on this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
